molecular formula C9H6Br2F2O2 B1409904 Methyl 4,6-dibromo-2,3-difluorophenylacetate CAS No. 1807054-90-5

Methyl 4,6-dibromo-2,3-difluorophenylacetate

Cat. No.: B1409904
CAS No.: 1807054-90-5
M. Wt: 343.95 g/mol
InChI Key: YRAYATLOFZEWNG-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromo-2,3-difluorophenylacetate is a chemical compound with the molecular formula C₉H₆Br₂F₂O₂ and a molecular weight of 343.95 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

The synthesis of Methyl 4,6-dibromo-2,3-difluorophenylacetate typically involves the esterification of 4,6-dibromo-2,3-difluorophenylacetic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4,6-dibromo-2,3-difluorophenylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4,6-dibromo-2,3-difluorophenylacetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromo-2,3-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Methyl 4,6-dibromo-2,3-difluorophenylacetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(4,6-dibromo-2,3-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-5(10)3-6(11)9(13)8(4)12/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAYATLOFZEWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1Br)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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